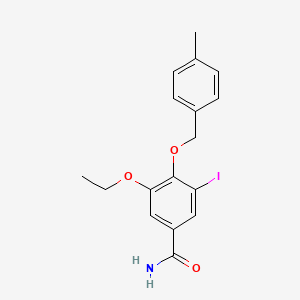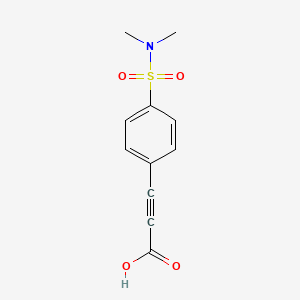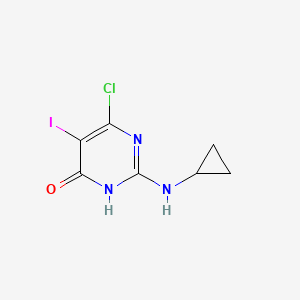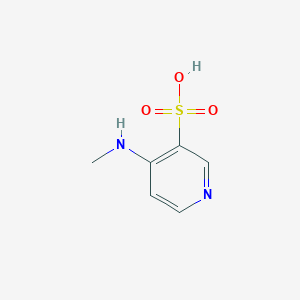
4-(Methylamino)pyridine-3-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Methylamino)pyridine-3-sulfonic acid is an organic compound with the molecular formula C6H8N2O3S. It is a derivative of pyridine, featuring a methylamino group at the 4-position and a sulfonic acid group at the 3-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 4-(Methylamino)pyridine-3-sulfonic acid can be achieved through several synthetic routes. One common method involves the oxidation of 3-chloropyridine to 3-chloropyridine N-oxide, followed by the replacement of the chlorine atom with a sulfo group and subsequent reduction to yield pyridine-3-sulfonic acid
Industrial Production Methods
Industrial production methods for pyridine-3-sulfonic acids often involve sulfonation of pyridine derivatives under harsh conditions, such as using concentrated sulfuric acid at elevated temperatures (300-350°C) . These methods are optimized to ensure high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(Methylamino)pyridine-3-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or carbon atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations.
Major Products
The major products formed from these reactions include various sulfonyl derivatives, amides, and substituted pyridines, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
4-(Methylamino)pyridine-3-sulfonic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-(Methylamino)pyridine-3-sulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, while the methylamino group can engage in nucleophilic and electrophilic reactions. These interactions influence the compound’s reactivity and biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyridine derivatives such as pyridine-3-sulfonic acid, 4-aminopyridine, and 4-methylpyridine. These compounds share structural similarities but differ in their functional groups and reactivity.
Uniqueness
4-(Methylamino)pyridine-3-sulfonic acid is unique due to the presence of both a methylamino group and a sulfonic acid group, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile applications and reactivity compared to other pyridine derivatives .
Propiedades
Fórmula molecular |
C6H8N2O3S |
|---|---|
Peso molecular |
188.21 g/mol |
Nombre IUPAC |
4-(methylamino)pyridine-3-sulfonic acid |
InChI |
InChI=1S/C6H8N2O3S/c1-7-5-2-3-8-4-6(5)12(9,10)11/h2-4H,1H3,(H,7,8)(H,9,10,11) |
Clave InChI |
AQJTZZOISFSGCJ-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(C=NC=C1)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


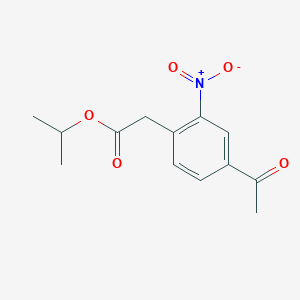
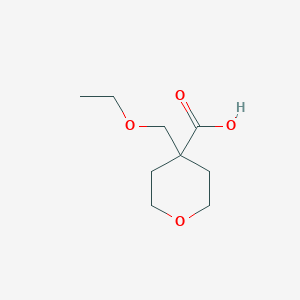
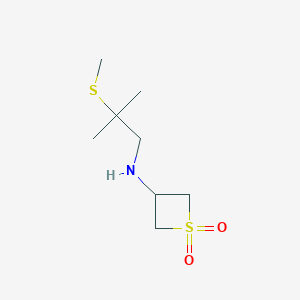
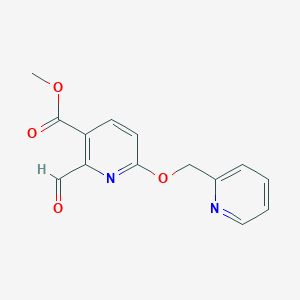
![(1R,5S)-7-fluoro-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B13008548.png)
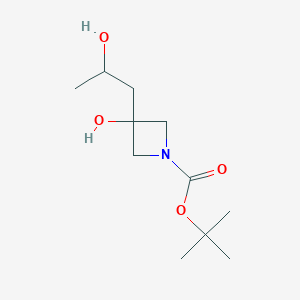
![5-Methyloctahydrocyclopenta[b]pyrrole](/img/structure/B13008556.png)
![N-(3-chlorophenyl)-2-[2-methoxy-4-[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenoxy]acetamide](/img/structure/B13008567.png)


![tert-Butyl 6-amino-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B13008602.png)
